Nicarbazin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H18N6O6 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

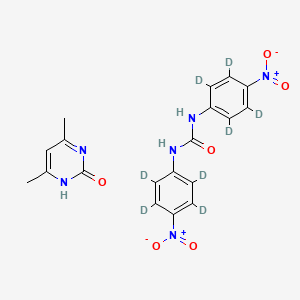

1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9)/i1D,2D,3D,4D,5D,6D,7D,8D; |

InChI Key |

UKHWDRMMMYWSFL-AGHVBCBTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H].CC1=CC(=NC(=O)N1)C |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Nicarbazin-d8

This compound is the deuterium-labeled form of Nicarbazin, a synthetic compound widely used in the veterinary and agricultural sectors. The incorporation of deuterium, a stable isotope of hydrogen, makes this compound an invaluable tool in analytical chemistry, particularly for isotope dilution mass spectrometry. Its primary application is as an internal standard for the accurate quantification of Nicarbazin residues in various matrices, such as animal tissues, feed, and environmental samples.[1]

Nicarbazin itself is a molecular complex composed of two distinct molecules in a 1:1 molar ratio: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[2][3] While DNC is the biologically active component responsible for the compound's effects, HDP significantly enhances its absorption in the digestive tract.[2][4] Following ingestion, the complex dissociates, allowing the two components to be absorbed and metabolized independently.[4][5]

The deuterated analogue, specifically 1,3-bis(4-nitrophenyl-2,3,5,6-d4)urea (DNC-d8) complexed with HDP, shares the same chemical properties as its non-labeled counterpart but has a higher molecular weight. This mass difference is crucial for its use in mass spectrometry, where it can be distinguished from the native Nicarbazin, ensuring precise and reliable quantification.[1][6]

Primary Use of Nicarbazin

The non-deuterated form, Nicarbazin, has two main established uses:

-

Anticoccidial Agent in Poultry: For over half a century, Nicarbazin has been a highly effective feed additive for the prevention of coccidiosis in broiler chickens.[2][3] This parasitic disease, caused by protozoa of the genus Eimeria, can lead to significant economic losses in the poultry industry. Nicarbazin is active against several key Eimeria species, including E. tenella, E. necatrix, E. acervulina, E. maxima, and E. brunetti.[2][7] Its primary action is against the second-generation schizonts in the parasite's life cycle.[3]

-

Avian Contraceptive: Nicarbazin is also employed for the population control of certain bird species, such as feral pigeons and Canada geese.[4][5] When ingested by female birds, it interferes with egg formation, specifically the integrity of the vitelline membrane, which separates the yolk from the albumen.[3][4] This disruption leads to a significant reduction in egg hatchability, providing a non-lethal method for managing urban wildlife populations.[5][8]

Quantitative Data

The chemical and physical properties of this compound and its parent compound are summarized below for easy comparison.

| Property | This compound | Nicarbazin |

| Synonyms | 1,3-bis(4-nitrophenyl-2,3,5,6-d4)urea compound with 4,6-dimethylpyrimidin-2-ol (1:1)[9] | N,N′-Bis(4-nitrophenyl)urea—4,6-dimethylpyrimidin-2(1H)-one (1/1)[5] |

| Molecular Formula | C₁₉H₁₀D₈N₆O₆[10] | C₁₉H₁₈N₆O₆[2] |

| Molecular Weight | 434.43 g/mol [10][11] | 426.39 g/mol [2] |

| Appearance | White to off-white or yellow solid[9][10] | Pale yellow powder[2] |

| Primary Component | 4,4'-dinitrocarbanilide-d8 (DNC-d8) | 4,4'-dinitrocarbanilide (DNC) |

| Secondary Component | 2-hydroxy-4,6-dimethylpyrimidine (HDP) | 2-hydroxy-4,6-dimethylpyrimidine (HDP) |

Experimental Protocols

The most prominent use of this compound is as an internal standard in analytical methods. Below is a detailed methodology for the determination of Nicarbazin (measured as its marker residue, DNC) in chicken tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of DNC in Chicken Tissue using DNC-d8 Internal Standard

This protocol is adapted from established methods for regulatory monitoring.[12][13][14]

1. Preparation of Reagents and Standards:

-

Mobile Phase A: To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid and 0.38 g of ammonium acetate. Mix thoroughly.[12][14]

-

Mobile Phase B: To 1000 mL of HPLC-grade methanol, add 1.0 mL of formic acid and 0.38 g of ammonium acetate. Mix thoroughly.[12][14]

-

Nicarbazin Stock Standard (1000 µg/mL DNC): Accurately weigh approximately 141.4 mg of Nicarbazin reference standard (compensating for purity to yield 100.0 mg of DNC) and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with N,N-dimethylformamide (DMF), using sonication for about 10 minutes to ensure complete dissolution.[12][14]

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in a 10 mL volumetric flask with DMF.[12][13]

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[12][13]

-

Nicarbazin Calibration Curve Standards (25-2500 ng/mL): First, prepare a 10 µg/mL intermediate standard by diluting the Nicarbazin stock solution 100-fold with acetonitrile. From this intermediate solution, prepare a series of calibration standards by further dilution with acetonitrile.[12][14]

2. Sample Extraction:

-

Accurately weigh 5.00 g of homogenized chicken tissue (e.g., muscle, liver, skin with fat) into a 50 mL polypropylene centrifuge tube.[12]

-

Fortify the sample by adding 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[12]

-

Add 10 g of anhydrous sodium sulfate to the tube to remove moisture.[12]

-

Add 20 mL of acetonitrile.

-

Homogenize the sample for 1-2 minutes.

-

Centrifuge the sample at approximately 4000 rpm for 10 minutes.

-

Transfer the supernatant (acetonitrile extract) to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 50°C.

-

Reconstitute the residue in 1.0 mL of a suitable solvent mixture (e.g., 80:20 water:acetonitrile).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size) is suitable.[14]

-

Gradient Elution: Use a gradient of Mobile Phase A (aqueous) and Mobile Phase B (organic) to achieve chromatographic separation.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Monitoring: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect and quantify DNC and DNC-d8. The negative ions at m/z 301 for DNC and m/z 309 for DNC-d8 are typically monitored.[6]

-

Quantification: Determine the concentration of DNC in the sample by calculating the ratio of the DNC peak area to the DNC-d8 peak area and comparing this ratio to the calibration curve generated from the standards.[12]

Visualizations

Logical and Metabolic Pathways

References

- 1. veeprho.com [veeprho.com]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. Nicarbazin - Wikipedia [en.wikipedia.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. pahc.com [pahc.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. academic.oup.com [academic.oup.com]

The Pivotal Role of Nicarbazin-d8 in Modern Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Nicarbazin-d8 in pharmacokinetic studies. As the deuterated stable isotope-labeled internal standard for the active component of Nicarbazin, 4,4'-dinitrocarbanilide (DNC), this compound (DNC-d8) is indispensable for accurate and precise quantification of Nicarbazin in biological matrices. This document provides a comprehensive overview of its application, detailed experimental methodologies, and the underlying principles that make it a cornerstone of modern bioanalysis, particularly in the context of veterinary drug assessment.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound in pharmacokinetic studies is a direct application of the isotope dilution mass spectrometry (IDMS) principle. By introducing a known quantity of the stable isotope-labeled analog (this compound) into a sample at an early stage of analysis, it behaves nearly identically to the endogenous analyte (Nicarbazin) throughout extraction, purification, and ionization processes. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification. This approach effectively mitigates matrix effects, which are a common challenge in the analysis of complex biological samples.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetic profile of Nicarbazin (DNC) and the performance of analytical methods utilizing this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of DNC in Chicken Plasma

| Time (hours) | Mean DNC Plasma Concentration (ng/mL) |

| 0.5 | 164.2 |

| 1 | 303.2 |

| 2 | 595.4 |

| 4 | 456.8 |

| 8 | 193.56 |

| 12 | 49.92 |

| 24 | 7.96 |

| 36 | 2.18 |

| 48 | 13.42 |

| 72 | 1.17 |

Data represents a study where chickens were administered a 35 mg/kg dose of Nicarbazin.[1]

Table 2: Performance Characteristics of an LC-MS/MS Method for DNC Quantification using DNC-d8

| Parameter | Matrix | Value |

| Recovery | Animal Feed | 88 - 101% |

| Relative Standard Deviation (RSD) | Animal Feed | < 8% |

| Limit of Detection (LOD) | Chicken Liver | Not Determined |

| Limit of Quantification (LOQ) | Chicken Liver | 100 µg/kg |

| Linearity (r) | Chicken Liver Extract | 0.9975 |

This data is compiled from method validation studies for the determination of Nicarbazin in animal feed and chicken tissues.[1][2]

Experimental Protocols

The following section details a typical experimental protocol for the quantification of Nicarbazin (as DNC) in chicken tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Preparation of Standard Solutions

-

Nicarbazin Stock Standard Solution (1000 µg/mL DNC component): Accurately weigh 141.4 mg of Nicarbazin reference standard (equivalent to approximately 100.0 mg DNC, compensated for purity) and transfer to a 100 mL volumetric flask. Dissolve in dimethylformamide (DMF) with the aid of sonication and dilute to volume with DMF.[3][4]

-

Nicarbazin Intermediate Standard Solution (10 µg/mL DNC component): Perform a 100-fold dilution of the Nicarbazin stock standard solution with acetonitrile (ACN).[3][4]

-

Nicarbazin Standard Curve Solutions: Prepare a series of dilutions from the nicarbazin intermediate standard solution with ACN to create a standard curve with concentrations ranging from 25 to 2500 ng/mL.[3][4]

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask and dilute to volume.[3][4]

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[3][4]

Sample Preparation (Chicken Tissue)

-

Homogenization: Accurately weigh 5.00 ± 0.05 g of the ground tissue sample into a 50 mL conical polypropylene centrifuge tube.[3]

-

Internal Standard Spiking: Fortify all samples with 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[3]

-

Extraction: Add 10 ± 1 g of anhydrous sodium sulfate to each tissue sample and mix thoroughly. Add 20 mL of ACN and vortex for 30 minutes.[3][4]

-

Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes.[3][4]

-

Supernatant Collection: Decant the supernatant into a separate 50 mL tube.

-

Re-extraction: Repeat the extraction step with another 20 mL of ACN and combine the supernatants.[3][4]

-

Final Volume Adjustment: Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[3][4]

-

Filtration: Filter the sample extract through a 0.22 µm filter into an LC vial for analysis.[3]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., Luna 5µm C18(2), 250 x 4.6 mm).[2]

-

Mobile Phase A: Water with 0.1% formic acid and 0.05 M ammonium acetate.[2][4]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid and 0.05 M ammonium acetate.[2][4]

-

Flow Rate: 0.4 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, hold for a period, and then return to the initial conditions to re-equilibrate the column.[4]

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2][5]

-

Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions:

-

Instrument Parameters: Dwell times, collision energies, and other parameters should be optimized for the specific instrument being used.[4][7]

-

Visualizing the Workflow

The following diagrams illustrate the logical and experimental workflows in which this compound plays a crucial role.

Caption: Logical workflow of a typical pharmacokinetic study.

Caption: Experimental workflow for sample analysis using an internal standard.

Conclusion

This compound is a vital tool in the field of pharmacokinetics, particularly for the regulatory monitoring of the veterinary drug Nicarbazin. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the necessary accuracy, precision, and robustness for bioanalytical methods. The detailed protocols and workflows presented in this guide underscore the systematic approach required for reliable pharmacokinetic studies, ensuring data integrity and ultimately contributing to food safety and drug development.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the residue levels of nicarbazin and combination nicarbazin-narasin in broiler chickens after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards for Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the quantitative analysis of xenobiotics in biological matrices is a critical cornerstone. The accuracy and reliability of these measurements underpin crucial decisions in pharmacokinetics, pharmacodynamics, and toxicology. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent variability of sample preparation and the phenomenon of matrix effects can significantly impact data quality. The use of an appropriate internal standard (IS) is paramount to mitigate these challenges, and stable isotope-labeled internal standards (SIL-ISs), particularly those incorporating deuterium, have proven to be the most effective solution.

This in-depth technical guide explores the core principles of deuterium labeling in internal standards, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their application, benefits, and practical implementation.

Core Principles of Deuterium-Labeled Internal Standards

A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] Due to the natural abundance of hydrogen in organic molecules and the relative ease and lower cost of incorporation, deuterium is the most commonly used isotope for this purpose.[2]

The fundamental principle behind the use of a SIL-IS is that it is chemically identical to the analyte.[1] This means it exhibits the same physicochemical properties, including polarity, pKa, and solubility. Consequently, during sample extraction, chromatography, and ionization in the mass spectrometer, the SIL-IS behaves virtually identically to the analyte.[2][3] Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the analyte's signal due to matrix effects will be matched by the SIL-IS.[4] By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, accurate and precise quantification can be achieved, effectively normalizing for variations.[3]

Advantages of Deuterium-Labeled Internal Standards Over Analog Internal Standards

While structural analog internal standards (compounds with similar but not identical structures to the analyte) are sometimes used, they do not offer the same level of accuracy and robustness as SIL-ISs. The key advantages of deuterium-labeled internal standards include:

-

Co-elution with the Analyte: Ideally, the SIL-IS co-elutes with the analyte, meaning they experience the exact same matrix effects at the same time.[2] Structural analogs often have different retention times, leading to differential matrix effects and compromised data accuracy.[5]

-

Similar Extraction Recovery: Due to their identical chemical nature, the analyte and its deuterated counterpart have nearly identical extraction recoveries from complex biological matrices.[6]

-

Correction for Ion Suppression/Enhancement: The most significant advantage is the ability to compensate for matrix-induced ion suppression or enhancement, a major source of variability in LC-MS bioanalysis.[4]

The superior performance of SIL-ISs is not merely theoretical. The following table summarizes quantitative data from a study comparing the accuracy and precision of an LC-MS/MS assay for the tubulin inhibitor D-24851 using both an analogous internal standard and a deuterated internal standard.

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%) |

| Analog Internal Standard | 1 | 118.2 | 12.5 |

| 2 | 115.4 | 8.9 | |

| 5 | 112.7 | 5.4 | |

| 10 | 108.9 | 4.1 | |

| 20 | 105.1 | 3.2 | |

| 50 | 103.5 | 2.8 | |

| 100 | 102.1 | 2.5 | |

| Deuterium-Labeled Internal Standard | 1 | 102.5 | 4.8 |

| 2 | 101.8 | 3.5 | |

| 5 | 100.9 | 2.1 | |

| 10 | 100.4 | 1.8 | |

| 20 | 100.1 | 1.5 | |

| 50 | 99.8 | 1.3 | |

| 100 | 99.7 | 1.2 |

Table 1: Comparison of accuracy and precision data for the quantification of D-24851 using an analog versus a deuterium-labeled internal standard. Data compiled from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.[5]

The data clearly demonstrates that the use of a deuterium-labeled internal standard results in significantly improved accuracy (closer to 100%) and precision (lower % coefficient of variation) across the entire concentration range.

Experimental Protocols

Synthesis of a Deuterium-Labeled Internal Standard: Deuterated Caffeine (Caffeine-d3)

This protocol describes a general method for the synthesis of caffeine-d3 (1,3,7-trimethyl-d3-xanthine) for use as an internal standard. The synthesis involves the methylation of theophylline using a deuterated methylating agent.

Materials:

-

Theophylline (1,3-dimethylxanthine)

-

Deuterated methyl iodide (CD₃I)

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Addition of Theophylline: Slowly add a solution of theophylline (1 equivalent) in anhydrous DMF to the sodium hydride suspension while stirring. The reaction mixture will be stirred at room temperature for 30 minutes to allow for the formation of the theophylline anion.

-

Methylation: Cool the reaction mixture in an ice bath and add deuterated methyl iodide (1.2 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of distilled water.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure caffeine-d3.

-

Characterization: Confirm the identity and purity of the synthesized caffeine-d3 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

LC-MS/MS Bioanalytical Method for the Quantification of Caffeine in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of caffeine in human plasma using caffeine-d3 as an internal standard.

Materials and Reagents:

-

Human plasma samples

-

Caffeine analytical standard

-

Caffeine-d3 internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of caffeine (1 mg/mL) in methanol.

-

Prepare a stock solution of caffeine-d3 (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of caffeine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Prepare a working internal standard solution of caffeine-d3 (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the caffeine-d3 internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate caffeine from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Caffeine: m/z 195.1 → 138.1

-

Caffeine-d3: m/z 198.1 → 141.1

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the caffeine and caffeine-d3 MRM transitions.

-

Calculate the peak area ratio of caffeine to caffeine-d3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the caffeine standards.

-

Determine the concentration of caffeine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Key Concepts with Graphviz

Visual representations are invaluable for understanding complex workflows and pathways. The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of using deuterium-labeled internal standards.

References

- 1. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nicarbazin-d8 for Residue Analysis in Poultry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nicarbazin-d8 as an internal standard for the quantitative analysis of nicarbazin residues in poultry tissues. Nicarbazin is a widely used coccidiostat in the poultry industry to control intestinal parasitic infections.[1][2] Its primary residue marker is 4,4'-dinitrocarbanilide (DNC).[1][3][4] To ensure food safety and regulatory compliance, robust and validated analytical methods are essential for monitoring DNC levels in poultry products.[5] The use of a stable isotope-labeled internal standard, such as this compound (specifically, the DNC-d8 component), is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1][3][5]

This document details the established analytical methodologies, presents key quantitative performance data, and provides visual workflows to aid in the implementation of these techniques in a laboratory setting.

Quantitative Method Performance

The following tables summarize the performance characteristics of the analytical method for the determination of nicarbazin (measured as DNC) in various poultry tissues using DNC-d8 as an internal standard. The data is primarily based on the AOAC Official Method 2013.07, which has undergone extensive validation through multi-laboratory studies.[1][2]

Table 1: Method Recovery and Precision in Chicken Tissues [1][2]

| Tissue | Mean Relative Recovery (%) | 95% Confidence Interval (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |

| Muscle | 90.4 | 83.8 - 97.5 | 5.4 | 7.9 |

| Liver | 94.5 | 91.1 - 98.0 | 5.8 | 6.8 |

| Kidney | 91.5 | 85.3 - 98.1 | 5.2 | 9.0 |

| Skin with Fat | 94.5 | 89.2 - 100.1 | 8.9 | 8.9 |

Table 2: Method Detection and Quantification Limits

While specific LOD and LOQ values can vary between laboratories and instrumentation, the following provides a general expectation for modern LC-MS/MS methods.

| Parameter | Typical Range (µg/kg) | Notes |

| Limit of Detection (LOD) | 0.2 - 1.5 | Varies by matrix and instrument sensitivity.[6][7] |

| Limit of Quantitation (LOQ) | 0.5 - 3.2 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[6][7] |

Experimental Protocols

The following protocols are based on established and validated methods, such as AOAC 2013.07, for the analysis of nicarbazin residues in poultry tissues using DNC-d8 as an internal standard.[1][2]

Preparation of Standards

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL):

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL):

-

Nicarbazin (DNC) Stock Solution (1.0 mg/mL):

-

Prepare a stock solution of nicarbazin (based on DNC content) in a similar manner to the DNC-d8 stock solution.

-

-

Nicarbazin Intermediate and Standard Curve Solutions:

Sample Preparation and Extraction

-

Homogenization: Cryogenically homogenize poultry tissue samples to ensure uniformity.

-

Weighing: Accurately weigh 5.00 ± 0.05 g of homogenized tissue (1.00 ± 0.05 g for kidney) into a 50 mL polypropylene centrifuge tube.[1][2]

-

Internal Standard Fortification: Fortify all samples with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL for 5 g tissue, 40 µL for 1 g kidney).[1][2]

-

Dehydration: Add anhydrous sodium sulfate to the tissue sample (e.g., 10 ± 1 g for 5 g tissue, 2.0 ± 0.2 g for 1 g kidney) and mix.[1][2]

-

Extraction:

-

Final Volume Adjustment: Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[1][2]

-

Filtration: Filter the final extract through a 0.22 µm filter into an LC vial for analysis.[4]

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.[3]

-

Chromatography: Separation is typically achieved using a C18 reverse-phase column with a gradient elution program involving mobile phases such as water and acetonitrile, often with modifiers like formic acid or ammonium formate.

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.[3][8]

-

Monitor the precursor-to-product ion transitions for both DNC and the DNC-d8 internal standard.

-

DNC Transitions: The deprotonated molecular ion [M-H]⁻ at m/z 301 is monitored, along with characteristic product ions at m/z 137 and 107.[3][8]

-

DNC-d8 Transition: The deprotonated molecular ion [M-H]⁻ for the internal standard is monitored at m/z 309.[3][8]

-

-

Quantification: Create a matrix-matched standard curve by fortifying blank poultry tissue extracts with the nicarbazin standard curve solutions.[1] The concentration of DNC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in the residue analysis of nicarbazin in poultry.

Caption: Workflow for Nicarbazin Residue Analysis in Poultry Tissue.

Caption: Rationale for using DNC-d8 in Residue Analysis.

References

- 1. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of a method for the confirmation of nicarbazin in chicken liver and eggs using LC-electrospray MS-MS according to the revised EU criteria for veterinary drug residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of the residue levels of nicarbazin and combination nicarbazin-narasin in broiler chickens after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Development and Application of Nicarbazin-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, a complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), is a widely utilized veterinary drug for the prevention of coccidiosis in poultry.[1] Its extensive use necessitates robust and precise analytical methods for monitoring its residues in food products to ensure consumer safety. This technical guide provides an in-depth overview of Nicarbazin-d8, the deuterated analogue of the active component of Nicarbazin, and its critical role as an internal standard in quantitative analytical methodologies. We will delve into its development, proposed synthesis, physicochemical properties, and detailed experimental applications. Furthermore, this guide will explore the molecular mechanisms of Nicarbazin's action and illustrate the associated biological pathways.

Introduction to Nicarbazin and the Advent of this compound

Nicarbazin was first introduced in 1955 as a potent anticoccidial agent with broad-spectrum activity against various Eimeria species in chickens.[2] It exists as an equimolar complex of DNC, the biologically active component, and HDP, which enhances the absorption of DNC.[1] Upon oral administration, the complex dissociates, and the two components are absorbed and metabolized separately.[3] Due to concerns about potential residues in poultry products, highly sensitive and accurate analytical methods are required for regulatory monitoring.

The development of stable isotope-labeled internal standards has revolutionized quantitative analysis by mass spectrometry. This compound, specifically the deuterated version of the DNC component (DNC-d8), was developed to serve this purpose. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis. This ensures a more accurate and precise quantification by correcting for matrix effects and variations in instrument response.

Physicochemical and Quantitative Data

The properties of Nicarbazin and its deuterated analogue are summarized below. This data is essential for the development of analytical methods and for understanding the behavior of these compounds in biological systems.

| Property | Nicarbazin (Complex) | 4,4'-Dinitrocarbanilide (DNC) | 4,4'-Dinitrocarbanilide-d8 (DNC-d8) |

| Molecular Formula | C19H18N6O6 | C13H10N4O5 | C13D8H2N4O5 |

| Molecular Weight | 426.39 g/mol [4] | 302.25 g/mol [4] | 310.29 g/mol |

| CAS Number | 330-95-0[4] | 587-90-6 | 1156508-87-0 |

| Appearance | Pale yellow powder[4] | Yellow needles | Solid (White to off-white)[5] |

| Melting Point | 265–275 °C[4] | 312 °C (decomposes) | Not available |

| Solubility in Water | Almost insoluble[4] | < 0.02 mg/L[4] | Not available |

| Log Kow | Not applicable | 3.6 (pH 5–9)[4] | Not available |

| Isotopic Enrichment | Not applicable | Not applicable | ≥98% (typical for commercial standards)[6] |

| Mass Shift | Not applicable | Not applicable | M+8 |

Proposed Synthesis of 4,4'-Dinitrocarbanilide-d8 (DNC-d8)

While the precise, proprietary synthesis protocols for commercially available DNC-d8 are not publicly disclosed, a plausible synthetic route can be proposed based on established principles of organic chemistry, particularly the synthesis of ureas and methods for deuterium labeling of aromatic rings. The key would be to utilize a deuterated starting material.

A likely approach involves the reaction of deuterated p-nitroaniline with a carbonylating agent. One common method for synthesizing symmetrical ureas is the reaction of an amine with phosgene or a phosgene equivalent.

Proposed Reaction Scheme:

2 p-nitroaniline-d4 + COCl2 → 4,4'-dinitrocarbanilide-d8 + 2 HCl

Step-by-Step Proposed Protocol:

-

Preparation of Starting Material: The synthesis would commence with fully deuterated p-nitroaniline (p-nitroaniline-d4). This could be prepared by treating aniline with a deuterated acid, such as D2SO4 in D2O, to achieve H/D exchange on the aromatic ring, followed by nitration.

-

Reaction Setup: In a well-ventilated fume hood, a solution of p-nitroaniline-d4 in an inert, dry solvent (e.g., toluene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a system for neutralizing the HCl byproduct (e.g., a non-reactive base like pyridine or a gas scrubber). The reaction would be cooled in an ice bath.

-

Addition of Carbonylating Agent: A solution of phosgene (or a safer equivalent like triphosgene) in the same solvent is added dropwise to the cooled p-nitroaniline-d4 solution with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude DNC-d8 product is purified by recrystallization from a suitable solvent (e.g., ethanol or nitrobenzene) to yield the final product.

-

Characterization: The final product's identity and isotopic enrichment would be confirmed using techniques such as Mass Spectrometry (to confirm the M+8 mass shift) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the absence of proton signals in the aromatic region).

Mandatory Visualizations

Caption: Proposed workflow for the synthesis of DNC-d8.

Mechanism of Action of Nicarbazin

The biological effects of Nicarbazin are primarily attributed to its DNC component. While its anticoccidial mechanism is thought to involve the disruption of the parasite's energy metabolism, possibly through the inhibition of mitochondrial electron transport, its effects on avian reproduction are more extensively studied and appear to be multifaceted.[3]

Nicarbazin's contraceptive effect is mainly due to the interference with the formation of the vitelline membrane, which separates the yolk from the albumen in the egg.[7] This leads to mottled yolks and reduced hatchability. Recent research has shed light on several potential molecular mechanisms:

-

Increased Lipoprotein Lipase (LL) Activity: Nicarbazin has been shown to increase the activity of lipoprotein lipase, which could alter lipid metabolism and yolk formation.

-

Calcium Ionophore Activity: The HDP component of Nicarbazin acts as a calcium ionophore, increasing intracellular calcium levels. This can disrupt numerous cellular signaling processes crucial for embryonic development.

-

Inhibition of Transglutaminase Activity: The DNC component inhibits transglutaminase, an enzyme involved in protein cross-linking, which is essential for the proper formation of the vitelline membrane.

-

Alteration of Vitellogenin Phosphorylation: Nicarbazin can affect the phosphorylation state of vitellogenin, a key yolk precursor protein.

Mandatory Visualizations

Caption: Molecular targets of Nicarbazin in avian reproduction.

Experimental Protocols: Application of this compound in Residue Analysis

This compound is primarily used as an internal standard for the quantification of DNC in biological matrices, such as chicken tissues (muscle, liver) and eggs, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standard Solutions

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh 10 mg of DNC-d8 standard.

-

Dissolve in dimethylformamide (DMF) in a 10 mL volumetric flask.

-

Dilute to volume with DMF and mix thoroughly. Store at -20°C.

-

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL):

-

Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile (ACN).

-

For example, transfer 10 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with ACN. This solution is used to spike samples.

-

-

Nicarbazin (DNC) Stock Standard Solution (1000 µg/mL DNC component):

-

Accurately weigh an amount of Nicarbazin reference standard equivalent to 100.0 mg of DNC (compensating for purity).

-

Transfer to a 100 mL volumetric flask.

-

Dissolve with sonication in DMF and dilute to volume with DMF.

-

-

Nicarbazin Standard Curve Solutions:

-

Prepare an intermediate standard solution (e.g., 10 µg/mL DNC) by diluting the stock solution with ACN.

-

Perform serial dilutions of the intermediate solution with ACN to create a standard curve covering the expected concentration range of the samples (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL).

-

Sample Preparation and Extraction

-

Homogenization: Homogenize the tissue or egg sample to ensure uniformity.

-

Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 5.0 g of muscle or 1.0 g of liver) into a centrifuge tube.

-

Spiking with Internal Standard: Fortify the sample with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL of 1.0 µg/mL solution).

-

Extraction:

-

Add an extraction solvent, typically acetonitrile (ACN).

-

Add a salt, such as anhydrous sodium sulfate, to aid in water removal and extraction efficiency.

-

Vortex or shake vigorously for an extended period (e.g., 30 minutes).

-

Centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to separate the solid and liquid phases.

-

-

Supernatant Collection: Decant the supernatant (the ACN layer containing the DNC and DNC-d8) into a clean tube.

-

Re-extraction (Optional but Recommended): Re-extract the tissue pellet with another portion of ACN to maximize recovery, and combine the supernatants.

-

Final Preparation: Adjust the final volume of the combined extracts with ACN. The extract may be filtered through a syringe filter (e.g., 0.22 µm PTFE) into an LC vial prior to analysis.

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate DNC from other matrix components. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometric Detection: The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transition for DNC: Precursor ion (m/z 301) → Product ions (e.g., m/z 137, 107).

-

MRM Transition for DNC-d8: Precursor ion (m/z 309) → Product ion(s).

-

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the DNC to the peak area of the DNC-d8 against the concentration of the DNC standards. The concentration of DNC in the unknown samples is then calculated from this curve.

Mandatory Visualizations

Caption: Workflow for Nicarbazin residue analysis using DNC-d8.

Conclusion

This compound is an indispensable tool in the field of veterinary drug residue analysis. Its development as a stable isotope-labeled internal standard has significantly improved the accuracy and reliability of methods for quantifying Nicarbazin (DNC) in food products. While detailed synthetic procedures are proprietary, a chemically sound pathway can be proposed. Understanding the multifaceted mechanism of action of Nicarbazin provides a basis for assessing its biological impact and for the development of future anticoccidial agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers and analytical scientists working to ensure the safety of the food supply.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. EP2548867A1 - Method for preparing deuterated diphenylurea - Google Patents [patents.google.com]

- 3. EP2548868A1 - Method and process for preparation and production of deuterated -diphenylurea - Google Patents [patents.google.com]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Nicarbazin | C19H18N6O6 | CID 9507 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Investigation of Nicarbazin-d8 Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a widely utilized veterinary drug for the prevention of coccidiosis in poultry.[1][2][3] Its extensive use necessitates robust and accurate analytical methods for monitoring its residues in animal-derived food products to ensure consumer safety.[1][4] Nicarbazin-d8, a deuterium-labeled analog of the active component of nicarbazin, serves as a critical internal standard in such analytical methodologies.[5][6][7] This technical guide provides an in-depth overview of the primary application of this compound, detailing the analytical protocols, quantitative data, and the metabolic fate of the parent compound, Nicarbazin.

Nicarbazin is a complex of two molecules: 4,4′-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[3][4][8] DNC is the biologically active component responsible for the anticoccidial effect.[4][8] In the intestinal tract of animals, nicarbazin dissociates into DNC and HDP.[3][8][9] DNC is the more persistent and therefore serves as the marker residue for monitoring.[1][8] this compound is specifically the deuterium-labeled form of DNC and is used to enhance the accuracy of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[6][10]

Core Application: Internal Standard in Analytical Chemistry

The principal application of this compound is as an internal standard for the precise quantification of nicarbazin residues in various matrices, primarily in animal tissues and feed.[5][6] Its use is integral to methods that employ isotope dilution mass spectrometry, a technique that significantly improves the accuracy and reproducibility of results by correcting for matrix effects and variations in sample preparation and instrument response.[6]

Analytical Methodology: AOAC Official Method 2013.07

A key validated method for the determination of nicarbazin residues is the AOAC Official Method 2013.07, which utilizes LC-MS/MS for the analysis of the DNC component in chicken tissues.[1][11][12]

Quantitative Data Summary

The performance of the analytical method using this compound as an internal standard has been rigorously evaluated. The following tables summarize the key quantitative data from validation studies.

Table 1: Standard Curve Concentrations for Nicarbazin Analysis [1][11][12]

| Standard Level | Concentration (ng/mL) |

| 1 | 25 |

| 2 | 50 |

| 3 | 125 |

| 4 | 500 |

| 5 | 1250 |

| 6 | 2500 |

Table 2: Method Performance for DNC Determination in Chicken Tissues [11][12]

| Tissue | Relative Recovery (%) (95% CI) | Repeatability (RSDr %) (95% CI) | Reproducibility (RSDR %) |

| Muscle | 90.4 (83.8 to 97.5) | 5.4 (3.8 to 9.2) | 7.9 |

| Liver | 94.5 (91.1 to 98.0) | 5.8 (4.1 to 9.9) | 6.8 |

| Kidney | 91.5 (85.3 to 98.1) | 5.2 (3.7 to 8.8) | 9.0 |

| Skin with Fat | 94.5 (89.2 to 100.1) | 8.9 (6.3 to 15.1) | 8.9 |

Experimental Protocols

Preparation of Standard Solutions

A detailed protocol for the preparation of standard solutions is crucial for accurate quantification.

-

Nicarbazin Stock Standard Solution (1000 µg/mL DNC component): Accurately weigh the nicarbazin reference standard and dissolve it in dimethylformamide (DMF) to achieve a final concentration equivalent to 1000 µg/mL of the DNC component.[11][12]

-

Nicarbazin Intermediate Standard Solution (10 µg/mL DNC component): Perform a 100-fold dilution of the nicarbazin stock standard solution with acetonitrile (ACN).[1][11][12]

-

Nicarbazin Standard Curve Solutions: Prepare a series of dilutions from the nicarbazin intermediate standard solution with ACN to create a standard curve with concentrations of 25, 50, 125, 500, 1250, and 2500 ng/mL.[1][11][12]

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask.[1][11]

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[11]

Sample Preparation and Extraction from Chicken Tissue

The following protocol outlines the extraction of nicarbazin residues from chicken tissue samples.

-

Sample Homogenization: Homogenize the tissue sample.

-

Internal Standard Fortification: Fortify all samples with a known amount of the DNC-d8 internal standard working solution.[1]

-

Dehydration: Add anhydrous sodium sulfate to the tissue sample and mix thoroughly to create a crumbly or pasty homogenate.[1]

-

Extraction: Add ACN to the sample and mix using a multi-tube vortex mixer for 30 minutes.[1]

-

Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes.[1][11]

-

Supernatant Collection: Decant the supernatant into a separate vessel.[1][11]

-

Re-extraction: Repeat the extraction step with the tissue pellet and combine the supernatants.[1][11]

-

Final Volume Adjustment: Adjust the final volume of the combined supernatants to 50 mL with ACN and mix thoroughly.[1][11]

-

Filtration: Filter the samples into LC vials for analysis.[1][11]

LC-MS/MS Analysis

The prepared samples are then analyzed by liquid chromatography with tandem mass spectrometry.

-

Mobile Phase A: Water with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[11][12]

-

Mobile Phase B: Methanol with 1.0 mL/L formic acid and 0.38 g/L ammonium acetate.[11][12]

-

Detection: The analysis is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). The negative ions at m/z 301 for DNC and m/z 309 for DNC-d8 are monitored.[10]

Visualizations

Metabolic Fate of Nicarbazin

Caption: Metabolic breakdown of Nicarbazin in the gastrointestinal tract.

Analytical Workflow for Nicarbazin Residue Analysis

References

- 1. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 3. Nicarbazin - Wikipedia [en.wikipedia.org]

- 4. Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. Scientific Opinion on the safety and efficacy of Koffogran (nicarbazin) as a feed additive for chickens for fattening | EFSA [efsa.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Use of Nicarbazin-d8 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nicarbazin-d8 as an internal standard in the quantitative analysis of nicarbazin by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a best practice in analytical chemistry, enhancing the accuracy, precision, and reliability of quantitative results by compensating for variations in sample preparation and instrument response.[1][2][3][4][5]

Nicarbazin is an anticoccidial drug used in poultry production.[6][7][8] Its residue in edible tissues is monitored to ensure food safety.[8][9] The marker residue for nicarbazin is 4,4'-dinitrocarbanilide (DNC).[6][10][11] Consequently, analytical methods focus on the determination of DNC, and this compound (specifically, the deuterated form of DNC, DNC-d8) is employed as the internal standard.[10][11][12][13]

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the extraction process.[10][14] Since this compound is chemically identical to the analyte (Nicarbazin), it experiences the same losses during sample preparation and variations in ionization efficiency during mass spectrometric detection.[1][2][3] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.

Experimental Workflow Overview

The general workflow for the analysis of nicarbazin using this compound as an internal standard involves sample preparation (extraction and clean-up), followed by LC-MS/MS analysis and data processing.

Caption: General experimental workflow for the quantitative analysis of nicarbazin using this compound as an internal standard by LC-MS/MS.

Protocol 1: Determination of Nicarbazin in Chicken Tissues

This protocol is adapted from established methods for the analysis of nicarbazin residues in poultry tissues.[10][11]

1. Materials and Reagents

-

Nicarbazin analytical standard

-

This compound (DNC-d8) internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Dimethylformamide (DMF)

-

Formic acid (FA)

-

Ammonium acetate (NH4OAc)

-

Anhydrous sodium sulfate

-

Water, deionized or Milli-Q grade

2. Standard Solution Preparation

-

Nicarbazin Stock Standard Solution (1000 µg/mL DNC): Accurately weigh the equivalent of 100.0 mg of the DNC component of the nicarbazin reference standard and dissolve it in DMF in a 100 mL volumetric flask.[10]

-

Nicarbazin Intermediate Standard Solution (10 µg/mL DNC): Perform a 100-fold dilution of the stock standard solution with ACN.[10]

-

Nicarbazin Working Standard Solutions: Prepare a series of working standards by diluting the intermediate standard solution with ACN to achieve concentrations ranging from 25 to 2500 ng/mL.[10]

-

This compound Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in DMF in a 10 mL volumetric flask.[10]

-

This compound Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[10][11]

3. Sample Preparation

-

Weigh 5.00 ± 0.05 g of homogenized chicken muscle tissue into a 50 mL polypropylene centrifuge tube.[10]

-

Fortify the sample with 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[10]

-

Add 10 ± 1 g of anhydrous sodium sulfate to the sample.[10]

-

Add 20 mL of ACN and vortex for 30 minutes.[10]

-

Centrifuge at approximately 3000 rpm for 10 minutes.[10]

-

Decant the supernatant into a separate 50 mL tube.

-

Re-extract the tissue pellet with another 20 mL of ACN and combine the supernatants.[10]

-

Adjust the final volume of the combined extracts to 50 mL with ACN.[10]

-

Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.[10]

4. LC-MS/MS Parameters

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

-

Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate[10]

-

Gradient: A suitable gradient to achieve separation of DNC from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Nicarbazin (DNC) | 301.0 | 136.7 | 106.9 |

| This compound (DNC-d8) | 308.7 | 140.6 | - |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[10]

5. Quantification

Prepare a matrix-matched calibration curve by spiking blank tissue extracts with known concentrations of nicarbazin standards.[10] Calculate the ratio of the peak area of the nicarbazin quantifier ion to the peak area of the this compound internal standard. Plot this ratio against the concentration of the standards to generate a calibration curve. The concentration of nicarbazin in the samples is then determined from this curve.

Protocol 2: Determination of Nicarbazin in Animal Feed

This protocol is a general guide based on published methods for analyzing nicarbazin in feed samples.[15][16]

1. Materials and Reagents

-

Same as Protocol 1.

2. Standard Solution Preparation

-

Same as Protocol 1.

3. Sample Preparation

-

Grind the feed sample to a fine powder.

-

Weigh 10 g of the ground sample into a 125 mL polyethylene bottle.[16]

-

Add 1 mL of the 1 µg/mL DNC-d8 internal standard working solution.[16]

-

Add 50 mL of methanol and shake mechanically for 30 minutes.[16]

-

Centrifuge the sample.

-

Take an aliquot of the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.[16]

-

Filter the reconstituted solution into an LC vial for analysis.

4. LC-MS/MS Parameters

-

Similar to Protocol 1, with potential modifications to the LC gradient to account for the different sample matrix.

5. Quantification

-

A solvent-based calibration curve can be used, or for higher accuracy, a matrix-matched calibration curve can be prepared using blank feed extract.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods using this compound as an internal standard.

| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Chicken Muscle | 200 µg/kg | 90.4 | 7.9 (RSDR) | [10] |

| Chicken Liver | 100, 200, 300 µg/kg | 92-118 | < 15 | [17] |

| Eggs | 10, 30, 100 µg/kg | 86-110 | < 15 | [17] |

| Animal Feed | 0.1 - 100 mg/kg | 88-101 | < 8 | [15][16] |

RSDR: Relative Standard Deviation for Reproducibility

Visualization of the Analyte and Internal Standard

The chemical structures of DNC and its deuterated internal standard, DNC-d8, are shown below. The deuterium atoms in DNC-d8 increase its mass without significantly altering its chemical properties.

Caption: Chemical structures of 4,4'-dinitrocarbanilide (DNC) and its deuterated internal standard (DNC-d8).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of nicarbazin residues in various matrices by LC-MS/MS. The protocols and data presented here serve as a valuable resource for researchers and analytical laboratories involved in food safety and drug residue analysis. The stable isotope-labeled internal standard effectively compensates for matrix effects and variations in the analytical procedure, leading to high-quality quantitative data.[1][2][4]

References

- 1. texilajournal.com [texilajournal.com]

- 2. waters.com [waters.com]

- 3. scispace.com [scispace.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. nebiolab.com [nebiolab.com]

- 6. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Determination of the residue levels of nicarbazin and combination nicarbazin-narasin in broiler chickens after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Development and validation of a method for the confirmation of nicarbazin in chicken liver and eggs using LC-electrospray MS-MS according to the revised EU criteria for veterinary drug residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. The determination of 5 anticoccidial drugs (nicarbazin, lasalocid, monensin, salinomycin and narasin) in animal livers and eggs by liquid chromatography linked with tandem mass spectrometry (LC-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]

Application Note: Analysis of Nicarbazin in Poultry Samples using an Isotope Dilution Method with Nicarbazin-d8

Introduction

Nicarbazin is a widely used coccidiostat in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for nicarbazin in poultry products to ensure consumer safety.[3][4] The marker residue for nicarbazin is 4,4'-dinitrocarbanilide (DNC), which is the more persistent component of the nicarbazin molecule.[5][6][7][8] This application note details a robust and sensitive method for the quantitative analysis of nicarbazin (as DNC) in various poultry matrices, including muscle, liver, kidney, skin with adhering fat, and eggs. The method utilizes an isotope dilution technique with Nicarbazin-d8 (as DNC-d8) as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification.

Principle

The analytical method involves the extraction of nicarbazin from the sample matrix using acetonitrile.[3][5][6] this compound is added as an internal standard prior to extraction to compensate for matrix effects and variations in recovery during sample preparation.[3][5][6] The extract is then clarified and diluted for analysis by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.[5]

Experimental Protocols

1. Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), N,N-Dimethylformamide (DMF), Hexane (all HPLC grade or higher).[3][6]

-

Reagents: Anhydrous sodium sulfate (Na₂SO₄), Formic acid (FA), Ammonium acetate (NH₄OAc).[6]

-

Standards: Nicarbazin reference standard, this compound (DNC-d8) internal standard.[3][6]

-

Equipment: Homogenizer (e.g., Ultra-Turrax), vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, syringe filters (0.22 µm PTFE).

2. Standard Solution Preparation

-

Nicarbazin Stock Standard Solution (1000 µg/mL DNC): Accurately weigh the equivalent of 100.0 mg of DNC from the nicarbazin reference standard, considering its purity. Dissolve in DMF in a 100 mL volumetric flask, sonicate for approximately 10 minutes, and dilute to volume with DMF.[6]

-

Nicarbazin Intermediate Standard Solution (10 µg/mL DNC): Perform a 100-fold dilution of the nicarbazin stock standard solution with acetonitrile.[5][6]

-

Nicarbazin Standard Curve Solutions (25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare a series of dilutions from the nicarbazin intermediate standard solution with acetonitrile.[5][6]

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask and dilute to volume.[5][6]

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[5][6][7]

3. Sample Preparation

-

Homogenization: Cryogenically homogenize tissue samples with anhydrous sodium sulfate to create a fine, uniform powder. This minimizes multiple freeze-thaw cycles.[6]

-

Extraction:

-

Weigh 5.00 ± 0.05 g of the homogenized sample (1.00 ± 0.05 g for kidney) into a 50 mL conical polypropylene centrifuge tube.[5][6][7]

-

Fortify all samples with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard working solution.[5][6][7]

-

Add 10 ± 1 g of anhydrous sodium sulfate (2.0 ± 0.2 g for kidney).[5][6][7]

-

Add 20 mL of acetonitrile.[5]

-

Vortex mix for 30 minutes.[5]

-

Decant the supernatant into a separate 50 mL centrifuge tube.[5][6]

-

Re-extract the tissue pellet with another 20 mL of acetonitrile and combine the supernatants.[5][6]

-

-

Cleanup (Optional, for high-fat matrices):

-

Final Preparation:

-

Adjust the final volume of the combined supernatant to 50 mL with acetonitrile.[5]

-

For matrix-matched calibration, add 1.0 mL of each nicarbazin standard curve solution to separate blank matrix extracts.[5][6]

-

Filter an aliquot of the final extract through a 0.22 µm PTFE syringe filter into an LC vial for analysis.[1][5]

-

4. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with a negative electrospray ionization (ESI-) source.[4]

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm) is suitable.[6]

-

Mobile Phase:

-

Gradient: A suitable gradient elution should be optimized to ensure good separation of the analytes from matrix components.

-

MS/MS Parameters: Monitor the transitions for DNC and DNC-d8 in negative ion mode.[9][10]

Data Presentation

Table 1: LC-MS/MS Parameters for Nicarbazin (DNC) and this compound (DNC-d8)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| DNC | 301.0 | 136.7 | 107.0 |

| DNC-d8 | 309.0 | 140.6 | - |

Note: Specific product ions may vary slightly depending on the instrument and optimization.[9][10][11]

Table 2: Performance Characteristics of the Method

| Parameter | Chicken Muscle | Chicken Liver | Eggs | Reference |

| Limit of Detection (LOD) | - | - | 0.1 µg/kg | [1] |

| Limit of Quantitation (LOQ) | 4.1 µg/kg | 2.5 µg/kg | 0.3 µg/kg | [1][4] |

| Average Recovery (%) | 90.1 - 105.2 | 90.4 | 94.0 - 103.7 | [1][6] |

| Relative Standard Deviation (%) | 3.0 - 8.1 | 5.4 - 7.9 | 3.1 - 14.4 | [1][6] |

Visualizations

Figure 1: Workflow for the extraction of Nicarbazin from poultry tissues.

Figure 2: Logic diagram for the quantification of Nicarbazin using an internal standard.

References

- 1. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new and rapid method for the determination of nicarbazin residues in poultry feed, eggs and muscle tissue using supercritical fluid extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the residue levels of nicarbazin and combination nicarbazin-narasin in broiler chickens after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 5. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. famic.go.jp [famic.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of a method for the confirmation of nicarbazin in chicken liver and eggs using LC-electrospray MS-MS according to the revised EU criteria for veterinary drug residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: A Robust Quantitative Assay for Nicarbazin (DNC) in Poultry Tissue using Nicarbazin-d8 by LC-MS/MS

Abstract

This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicarbazin in poultry tissue. Nicarbazin's marker residue, 4,4'-dinitrocarbanilide (DNC), is the target analyte for this assay.[1] The protocol employs Nicarbazin-d8 (DNC-d8) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] The method involves a straightforward solvent extraction of the tissue, followed by direct analysis. This approach is suitable for researchers in drug development, food safety, and veterinary science requiring a reliable method for monitoring Nicarbazin residues.

1. Introduction

Nicarbazin is a widely used veterinary drug for the prevention of coccidiosis in poultry.[4][5] It is an equimolar complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[5][6][7][8] Upon ingestion, the complex dissociates, and the DNC component, which possesses the anticoccidial activity, is absorbed.[7][8] Due to its persistence relative to HDP, DNC is the internationally recognized marker residue for monitoring Nicarbazin levels in edible tissues.[1][9][10] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Nicarbazin in food products, necessitating sensitive and accurate quantitative methods for surveillance and safety assessment.[3]

The use of a stable isotope-labeled internal standard, such as this compound (DNC-d8), is critical for robust bioanalytical assays.[7][11] DNC-d8 shares near-identical physicochemical properties with the target analyte, ensuring it behaves similarly during extraction and ionization, thereby providing superior correction for analytical variability. This application note provides a comprehensive protocol for a quantitative LC-MS/MS assay using this compound, from sample preparation to data analysis.

2. Mechanism of Action

The anticoccidial activity of Nicarbazin is attributed to its DNC component.[6][7] While the exact mechanism is not fully elucidated, it is believed that DNC primarily targets the second-generation schizonts in the life cycle of the Eimeria parasite.[5][12] Evidence suggests that DNC acts as an uncoupler of mitochondrial oxidative phosphorylation within the parasite.[6] This disruption of the mitochondrial proton gradient inhibits ATP synthesis, leading to a critical energy deficit and ultimately, the death of the parasite.

3. Experimental Protocols

This section provides a detailed methodology for the quantification of DNC in poultry tissue using DNC-d8 as an internal standard.

Experimental Workflow

The overall workflow consists of sample homogenization, fortification with the internal standard, solvent extraction, and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Standards: Nicarbazin (DNC component) and this compound (DNC-d8) reference standards.

-

Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Dimethylformamide (DMF), Formic Acid (FA), Deionized Water.

-

Reagents: Ammonium Acetate (NH₄OAc), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Consumables: 50 mL polypropylene centrifuge tubes, 2 mL LC vials, 0.22 µm syringe filters.

-

Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, LC-MS/MS system.

Standard Solution Preparation

-

Nicarbazin Stock (1000 µg/mL DNC): Accurately weigh the equivalent of 100.0 mg of DNC (compensating for purity and the weight of the HDP component if starting with the Nicarbazin complex) into a 100 mL volumetric flask. Dissolve and bring to volume with DMF.[9][13]

-

This compound Stock (1000 µg/mL DNC-d8): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask using DMF.[9][13]

-

Intermediate Standard (10 µg/mL DNC): Perform a 100-fold dilution of the Nicarbazin stock solution with ACN.[9][13]

-

Working Internal Standard (1.0 µg/mL DNC-d8): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[9][13]

-

Calibration Curve Standards (25 - 2500 ng/mL): Prepare a series of calibration standards by diluting the 10 µg/mL intermediate standard with ACN.[9][13]

Sample Preparation Protocol

This protocol is adapted for poultry muscle or liver tissue.[9][13]

-

Accurately weigh 5.00 ± 0.05 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[9][13]

-

Fortify the sample by adding 200 µL of the 1.0 µg/mL DNC-d8 working internal standard solution.[9][13]

-

Add 10 ± 1 g of anhydrous sodium sulfate to the tube.[9][13]

-

Add 20 mL of ACN to the tube.

-

Cap the tube and vortex vigorously for 30 minutes.

-

Carefully decant the supernatant into a separate 50 mL tube.

-

Re-extract the tissue pellet by repeating steps 4-7 and combine the supernatants.[9][13]

-

Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[9]

-

Filter a portion of the final extract through a 0.22 µm filter into an LC vial for analysis.[13]

LC-MS/MS Instrumentation and Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.[9][13]

-

Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate.[9][13]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Gradient: A typical gradient would start at 30-40% B, ramp to 95% B, hold, and then return to initial conditions.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[11][14]